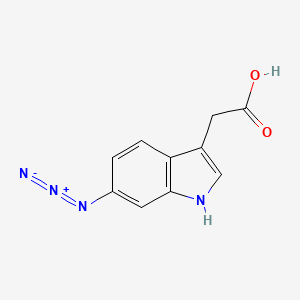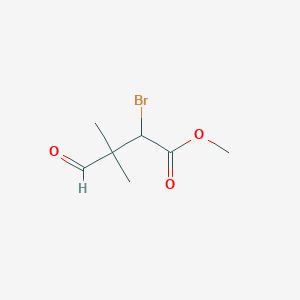
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate is an organic compound with the molecular formula C7H11BrO3. It is a brominated ester that features a ketone group, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and fine chemicals due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate can be synthesized through the alkylation of methyl 4-chloro-3-oxobutanoate with brominating agents such as 1,2-dibromoethane . The reaction typically involves the use of a base like sodium ethoxide to generate the enolate ion, which then undergoes nucleophilic substitution with the brominating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.
Reduction: The ketone group can be reduced to an alcohol.
Oxidation: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide and other alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted esters.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the preparation of biologically active compounds.
Medicine: The compound is a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of methyl 2-bromo-3,3-dimethyl-4-oxobutanoate involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The compound can undergo nucleophilic attack, leading to the formation of various products depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its role as an intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-chloro-3-oxobutanoate
- Methyl 2-bromo-3,3-dimethylbutanoate
- Methyl 2-chloro-3,3-dimethyl-4-oxobutanoate
Uniqueness
Methyl 2-bromo-3,3-dimethyl-4-oxobutanoate is unique due to its specific combination of functional groups, which makes it highly reactive and versatile in organic synthesis. Its bromine atom allows for easy nucleophilic substitution, while the ketone group provides additional reactivity for reduction and oxidation reactions .
Eigenschaften
CAS-Nummer |
82884-45-5 |
|---|---|
Molekularformel |
C7H11BrO3 |
Molekulargewicht |
223.06 g/mol |
IUPAC-Name |
methyl 2-bromo-3,3-dimethyl-4-oxobutanoate |
InChI |
InChI=1S/C7H11BrO3/c1-7(2,4-9)5(8)6(10)11-3/h4-5H,1-3H3 |
InChI-Schlüssel |
LSIBYMJIDUORAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=O)C(C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


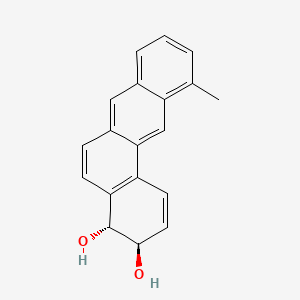
silane](/img/structure/B14426362.png)
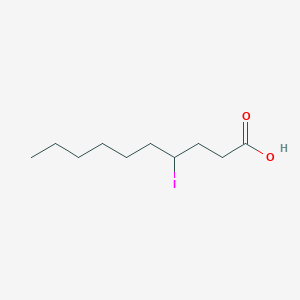
![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)
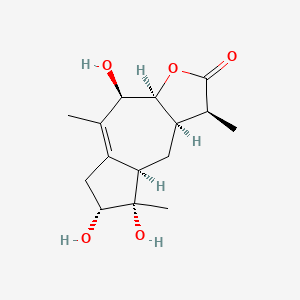


![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)


